

Technical Guide: 3''-HABA Kanamycin A

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Compound of Interest

Compound Name: 3''-HABA Kanamycin A

CAS No.: 50725-25-2

Cat. No.: B3029054

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Molecular Weight, Structural Profiling, and Analytical Significance[1]

Executive Summary

3''-HABA Kanamycin A (Chemical Name: 3''-N-[(S)-4-amino-2-hydroxybutyryl]kanamycin A) is a regioisomer of the aminoglycoside antibiotic Amikacin.[1] While Amikacin is formed by the acylation of the L-HABA side chain at the N-1 position of the 2-deoxystreptamine ring, **3''-HABA Kanamycin A** results from the acylation at the N-3'' position of the 3-amino-3-deoxy-D-glucose moiety.[1]

In pharmaceutical development, this molecule is strictly monitored as a process-related impurity (commonly designated Amikacin Impurity C in European Pharmacopoeia contexts).[1] Its molecular weight and physicochemical properties are nearly identical to Amikacin, presenting significant challenges in purification and quality control.[1]

Key Metric	Specification
Target Molecule	3"-HABA Kanamycin A
Molecular Weight (Base)	585.6 g/mol
Molecular Formula	C ₂₂ H ₄₃ N ₅ O ₁₃
Primary Role	Pharmacopeial Impurity / Regioisomer
CAS Number (Base)	50725-25-2

Chemical Identity & Molecular Weight Analysis[1][3]

[6][7]

Molecular Weight Calculation

The molecular weight of **3"-HABA Kanamycin A** is derived from the condensation of Kanamycin A with (S)-4-amino-2-hydroxybutyric acid (HABA), accompanied by the loss of one water molecule (amide bond formation).[1]

Equation:

[1]

Step-by-Step Breakdown:

Component	Formula	Molecular Weight (g/mol)	Contribution
Kanamycin A	C ₁₈ H ₃₆ N ₄ O ₁₁	484.50	Scaffold
HABA	C ₄ H ₉ NO ₃	119.12	Acyl Group
Water Loss	H ₂ O	18.02	Condensation (-18.02) [1]02)
3"-HABA Kan A	C ₂₂ H ₄₃ N ₅ O ₁₃	585.60	Final Base

Salt Forms

In commercial and analytical contexts, this compound is frequently supplied as a sulfate salt to ensure stability.[1]

- Sulfate Form:

[1][2]

- Stoichiometry: Typically ranges from 1.5 to 2 molar equivalents of sulfuric acid, significantly increasing the effective mass (e.g., ~781 g/mol for the disulfate).[1]

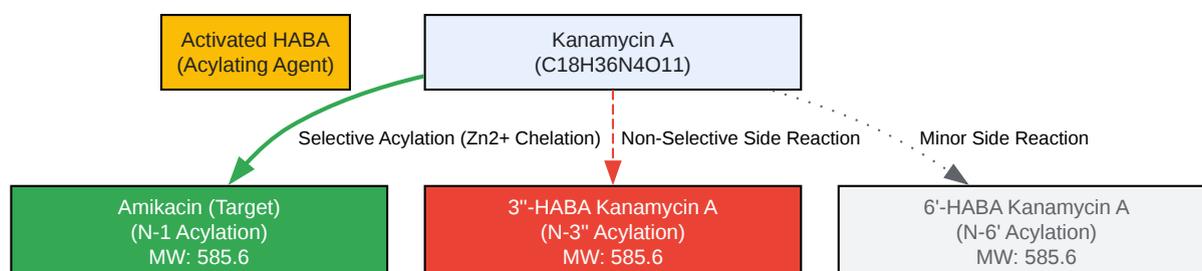
Structural Elucidation & Regiochemistry[1]

The critical distinction between Amikacin and **3''-HABA Kanamycin A** lies in the site of acylation.[1] Kanamycin A contains four reactive amino groups: N-1, N-3, N-6', and N-3''.[1]

- Amikacin (Therapeutic): Acylation at N-1 (2-deoxystreptamine ring).[1] High potency.
- 3''-HABA (Impurity): Acylation at N-3'' (3-amino-3-deoxy-D-glucose ring).[1] Reduced potency.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the competitive acylation pathways of Kanamycin A, highlighting the formation of the 3''-HABA isomer.[1]



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Figure 1: Competitive acylation pathways of Kanamycin A.[1] The N-3'' pathway yields the target impurity.[1]

Synthesis and Formation Mechanism

The synthesis of Amikacin involves the protection of specific amino groups to direct the HABA acylating agent to the N-1 position.[1] However, the N-3" amino group is sterically accessible and nucleophilic, leading to the formation of **3"-HABA Kanamycin A** if protection strategies (such as zinc chelation or benzyloxycarbonyl blocking) are imperfect.[1]

Process Causality

- **Chelation Failure:** The standard synthesis uses Zn^{2+} to chelate N-1 and N-3, temporarily activating N-1.[1] If chelation is weak, N-3" competes for the acyl group.[1]
- **Over-Acylation:** In the presence of excess HABA, 1,3"-Di-HABA Kanamycin A (Impurity B)[1] can form, which may degrade or be incompletely purified, leaving traces of the mono-substituted 3"-HABA.[1]

Analytical Protocols

Distinguishing **3"-HABA Kanamycin A** from Amikacin is analytically demanding due to their identical molecular weight (isobaric).[1] Standard Mass Spectrometry (MS) alone is insufficient; chromatographic separation or MS/MS fragmentation is required.[1]

HPLC Separation Strategy

The European Pharmacopoeia (EP) recommends ion-pair chromatography or high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[1]

Parameter	Recommended Condition
Column	C18 (Octadecylsilyl silica gel)
Mobile Phase	Phosphate buffer (pH 3.[1]0) + Sodium Octanesulfonate (Ion-Pairing Agent)
Detection	UV at 200 nm (low sensitivity) or PAD (high sensitivity)
Elution Order	1.[1] Amikacin (N-1) 2.[1] 3"-HABA Kanamycin A (N-3") (Retains longer due to basicity differences)

Mass Spectrometry (MS/MS) Differentiation

While the parent ion (

) is identical, fragmentation patterns differ:

- Amikacin: Yields specific fragments related to the N-1 HABA-2-deoxystreptamine core.[1]
- 3"-HABA: Yields fragments indicating the unmodified 2-deoxystreptamine and a modified glucosamine ring.[1]

References

- European Directorate for the Quality of Medicines (EDQM). Amikacin Sulfate Monograph 1290.[1][3] European Pharmacopoeia.[1][3][4][5][6] Available at: [\[Link\]\[1\]](#)
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